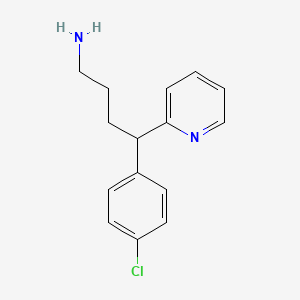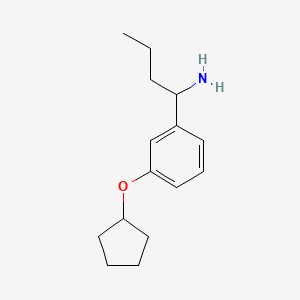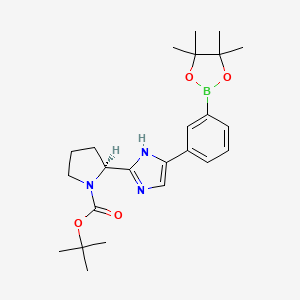
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine is an organic compound that features a chlorophenyl group and a pyridinyl group attached to a butan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-pyridinecarboxaldehyde.
Formation of Intermediate: These aldehydes undergo a condensation reaction with butan-1-amine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Condensation: Utilizing large reactors for the condensation reaction.
Efficient Reduction: Employing continuous flow reactors for the reduction step to enhance efficiency and yield.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to modify the aromatic rings.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biology: Used in studies to understand its interaction with biological macromolecules.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic properties.
Industry: Utilized as an intermediate in the synthesis of more complex organic compounds.
Mécanisme D'action
The mechanism by which 4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine exerts its effects involves:
Molecular Targets: It may interact with specific receptors or enzymes in biological systems.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission or cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)-4-(pyridin-3-yl)butan-1-amine: Similar structure but with the pyridinyl group at a different position.
4-(4-Chlorophenyl)-4-(pyridin-4-yl)butan-1-amine: Another positional isomer.
4-(4-Bromophenyl)-4-(pyridin-2-yl)butan-1-amine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C15H17ClN2 |
|---|---|
Poids moléculaire |
260.76 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-4-pyridin-2-ylbutan-1-amine |
InChI |
InChI=1S/C15H17ClN2/c16-13-8-6-12(7-9-13)14(4-3-10-17)15-5-1-2-11-18-15/h1-2,5-9,11,14H,3-4,10,17H2 |
Clé InChI |
FPPYGONMGLZYRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(CCCN)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)

![(1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13040172.png)




![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B13040199.png)


![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B13040213.png)



